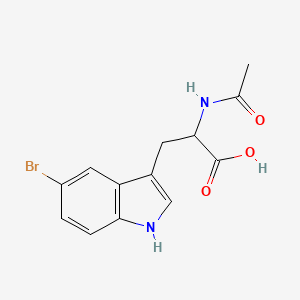

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1 \text{H} $$ NMR spectrum of this compound in DMSO-d₆ exhibits distinct resonances:

- Indole protons : A singlet at δ 10.8 ppm (NH), a doublet at δ 7.52 ppm (H4), and a multiplet at δ 7.25–7.35 ppm (H6/H7).

- Acetamido group : A singlet at δ 1.95 ppm (CH₃) and a doublet at δ 4.35 ppm (α-CH).

- Carboxylic acid : A broad peak at δ 12.2 ppm (COOH).

The $$ ^{13} \text{C} $$ NMR spectrum shows signals at δ 174.2 ppm (COOH), δ 169.8 ppm (acetamido carbonyl), and δ 112.4 ppm (C-Br).

Infrared (IR) Spectroscopy

Key IR absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in aqueous solution shows absorbance maxima at 275 nm (π→π* transition of indole) and 210 nm (n→π* transition of the acetamido group). Bromination at C5 causes a 5 nm bathochromic shift compared to non-halogenated analogs.

Tandem Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound ([M+H]⁺ = 284.03 m/z) reveals characteristic fragmentation pathways:

- Loss of H₂O : 284.03 → 266.02 m/z (−18.01 Da).

- Decarboxylation : 284.03 → 240.05 m/z (−43.98 Da).

- Acetamido cleavage : 284.03 → 227.98 m/z (−56.05 Da, C₂H₅NO).

The isotopic pattern (1:1 ratio for $$ ^{79} \text{Br} $$ and $$ ^{81} \text{Br} $$) confirms bromine presence. High-resolution MS/MS data aligns with theoretical fragments calculated using the in silico tool CFM-ID.

Computational Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two stable conformers:

- Conformer A : The acetamido group adopts a gauche orientation relative to the indole ring (ΔG = 0 kcal/mol).

- Conformer B : The acetamido group is anti to the indole ring (ΔG = 1.2 kcal/mol).

Molecular dynamics simulations (AMBER force field) indicate that the bromine atom enhances hydrophobic interactions with protein binding pockets. The electrostatic potential map shows a negative charge localized on Br (−0.25 e) and the carboxylic oxygen (−0.42 e).

| Molecular Property | Value |

|---|---|

| Dipole moment | 5.8 Debye |

| Solvent-accessible surface area | 480 Ų |

| LogP (octanol-water) | 1.2 ± 0.1 |

特性

IUPAC Name |

2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYCFTBQVUCEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid typically involves the following steps:

Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamido group.

Formation of Propanoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, resulting in debromination or reduction of the acetamido group.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced acetamido or debrominated products.

Substitution: Substituted indole derivatives with various functional groups.

科学的研究の応用

3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bromine atom and acetamido group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid (CAS: 1193314-76-9)

- Molecular Formula : C₁₃H₁₂ClFN₂O₃

- Molecular Weight : 298.70 g/mol

- Key Differences: Replaces bromine with chloro (6-position) and fluoro (5-position) substituents. The dual halogenation alters electronic properties and lipophilicity (ClogP ≈ 2.1 vs. Reduced molecular weight may improve metabolic stability but could reduce binding affinity in bromine-dependent targets .

2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid (CAS: 156695-44-2)

- Molecular Formula: C₁₀H₆BrNO₃

- Molecular Weight : 268.07 g/mol

- Key Differences: Replaces the acetamidopropanoic acid chain with a keto-acetic acid group. The oxo group increases electrophilicity, making it reactive in nucleophilic addition reactions.

Chain-Length and Functional Group Variants

4-(5-Bromo-1H-indol-3-yl)butanoic acid (CAS: 13993-31-2)

- Molecular Formula: C₁₂H₁₀BrNO₂

- Molecular Weight : 296.12 g/mol

- Key Differences: Features a butanoic acid chain instead of propanoic acid. Longer chain increases hydrophobicity (ClogP ≈ 2.5 vs. 1.8), which may enhance cell penetration but reduce aqueous solubility .

(5-Bromo-1H-indol-3-yl)acetic acid (CAS: 40432-84-6)

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 254.08 g/mol

Thiol-Containing Derivatives

(2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid

- Key Features: Incorporates a mercapto (-SH) group and a fused dihydroindenyl ring. Increased complexity may limit synthetic scalability compared to the parent compound .

Structural and Functional Analysis Table

生物活性

3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H14BrN2O2 |

| Molecular Weight | 300.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit potent anticancer activity. A study demonstrated that compounds with indole structures can induce apoptosis in various cancer cell lines by triggering oxidative stress and disrupting mitochondrial function . Specifically, the bromine substitution enhances the compound's ability to interact with biological targets, potentially increasing its efficacy against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that brominated indole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism . The mechanism often involves the disruption of cell wall synthesis or inhibition of protein synthesis pathways, making these compounds promising candidates for antibiotic development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage specifically in cancer cells while sparing normal cells .

Study on Anticancer Activity

A notable study investigated the effects of this compound on melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with increased markers for apoptosis observed through flow cytometry analysis . This suggests that the compound not only inhibits cell growth but also promotes programmed cell death.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating effective bacterial inhibition. The study highlighted the potential for developing new antibiotics based on this indole derivative .

Q & A

Q. What are the standard synthetic routes for 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid, and what critical reaction conditions must be controlled?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A typical protocol involves dissolving 3-(2-azidoethyl)-5-bromo-1H-indole in a PEG-400/DMF (2:1) solvent mixture, followed by the addition of CuI and 1-ethynyl-3,5-dimethoxybenzene. The reaction is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the product (50% yield). Key conditions include precise catalyst loading (CuI), solvent polarity for solubility, and reaction duration to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation relies on NMR and NMR to verify indole and acetamide moieties. TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) is used for purity assessment. High-resolution mass spectrometry (FAB-HRMS) provides molecular ion validation (e.g., m/z 427.0757 [M+H]). Advanced characterization may include 2D NMR (HSQC, HMBC) for ambiguous proton assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in 1H^1H1H NMR) when characterizing this compound?

Unexpected peaks may arise from residual solvents, diastereomers, or byproducts. Strategies include:

- Re-examining purification steps (e.g., column chromatography conditions in ).

- Using deuterated solvents to eliminate interference.

- Employing 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping signals.

- Cross-referencing with X-ray crystallography data if single crystals are obtainable .

Q. What strategies optimize the yield of this compound in multi-step syntheses, especially considering bromine's reactivity?

Bromine substituents can hinder reactivity due to steric and electronic effects. Optimization methods include:

- Screening solvents (e.g., PEG-400 enhances solubility of polar intermediates).

- Adjusting reaction time (e.g., 12 hours for complete conversion in ).

- Using protecting groups (e.g., acetyl for indole NH) to prevent side reactions.

- Monitoring reaction progress via TLC to halt at peak product concentration .

Q. How can low solubility during purification be addressed without compromising product integrity?

Low solubility in aqueous or non-polar solvents is common. Solutions include:

- Using mixed solvents (e.g., PEG-400/DMF) during synthesis to maintain homogeneity.

- Gradient elution in column chromatography (e.g., increasing ethyl acetate polarity gradually).

- Recrystallization from acetic acid, as demonstrated in analogous indole derivatives ( ).

- Sonication or gentle heating during extraction to improve phase separation .

Methodological Considerations for Data Contradictions

Q. How should conflicting reports on reaction yields or purity be analyzed?

Discrepancies often arise from variations in starting material quality, catalyst activity, or purification techniques. Researchers should:

- Replicate procedures with controlled variables (e.g., catalyst batch, solvent grade).

- Validate purity via orthogonal methods (e.g., HPLC alongside TLC).

- Compare spectral data with published reference compounds (e.g., HRMS in ) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。